molecular formula C7H16N2O2S B1320755 N-Methyl-1-(methylsulfonyl)piperidin-4-amine CAS No. 438585-61-6

N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Cat. No. B1320755
CAS RN: 438585-61-6
M. Wt: 192.28 g/mol
InChI Key: VCBIBMMEIOUYBB-UHFFFAOYSA-N
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Description

“N-Methyl-1-(methylsulfonyl)piperidin-4-amine” is a chemical compound with the molecular formula C7H16N2O2S . It has a molecular weight of 192.28 g/mol . The IUPAC name for this compound is N-methyl-1-methylsulfonylpiperidin-4-amine .


Molecular Structure Analysis

The InChI code for “N-Methyl-1-(methylsulfonyl)piperidin-4-amine” is 1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3 . Its canonical SMILES string is CNC1CCN(CC1)S(=O)(=O)C .


Physical And Chemical Properties Analysis

“N-Methyl-1-(methylsulfonyl)piperidin-4-amine” has a molecular weight of 192.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 192.09324893 g/mol , and its monoisotopic mass is also 192.09324893 g/mol . The topological polar surface area of the compound is 57.8 Ų .

Scientific Research Applications

I have conducted searches to find detailed applications of N-Methyl-1-(methylsulfonyl)piperidin-4-amine in scientific research, but unfortunately, the available information does not provide a comprehensive analysis of specific applications in various fields. The search results primarily offer product and safety information from suppliers like Sigma-Aldrich and ChemicalBook .

properties

IUPAC Name

N-methyl-1-methylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBIBMMEIOUYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258955
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438585-61-6
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438585-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methylsuylfonyl-4-piperidone (40.00 g, 0.226 mol), CH3CN (240 ml) and 40% CH3NH2 (20.4 ml, 0.263 mol) were added to a round bottom flask, and the mixture was stirred at room temperature for 1 hour. To another round bottom flask, NaBH(OAc)3 (60.00 g, 0.283 mol) and 120 ml of CH3CN were added. This solution was stirred at −10° C., to which the first mixture (derived from 1-methylsulfonyl-4-piperidone) was added slowly via an additional funnel. After the addition, the reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was concentarted to a small volume, to which 1N aq. NaOH (282 ml) was added. This resulting solution was extracted with CH2Cl2 (3×500 ml) followed by extraction with toluene until no product remained in the extraction solution. The combined organic layers were dried over Na2SO4. After filtration, the solution was concentrated in vacuo to give the product (29.0 g, 63%). 1H NMR (CDCl3) δ 3.66 (m, 2H), 2.84 (m, 2H), 2.76 (s, 3H), 2.52 (m, 1H), 2.42 (s, 3H), 1.96 (m, 2H), 1.45 (m, 2H). MS m/e 193 (M+H)+.
[Compound]
Name
1-Methylsuylfonyl-4-piperidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
282 mL
Type
reactant
Reaction Step Four
Yield
63%

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